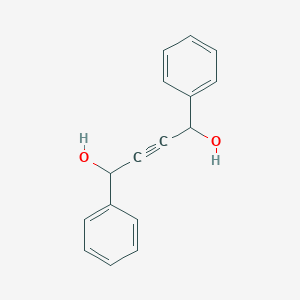
1,4-Diphenylbut-2-yne-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenylbut-2-yne-1,4-diol (DPBD) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPBD is a white crystalline powder with a molecular weight of 246.29 g/mol and a melting point of 170-172°C. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In
作用机制
The mechanism of action of 1,4-Diphenylbut-2-yne-1,4-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1,4-Diphenylbut-2-yne-1,4-diol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 1,4-Diphenylbut-2-yne-1,4-diol has also been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which plays a role in the regulation of immune and inflammatory responses.
生化和生理效应
1,4-Diphenylbut-2-yne-1,4-diol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 1,4-Diphenylbut-2-yne-1,4-diol has been shown to induce apoptosis (programmed cell death) in cancer cells. 1,4-Diphenylbut-2-yne-1,4-diol has also been shown to inhibit the growth and migration of cancer cells. Additionally, 1,4-Diphenylbut-2-yne-1,4-diol has been shown to have neuroprotective effects, which could have potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
1,4-Diphenylbut-2-yne-1,4-diol has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has been shown to exhibit a variety of biological activities. However, there are also some limitations to the use of 1,4-Diphenylbut-2-yne-1,4-diol in lab experiments. For example, 1,4-Diphenylbut-2-yne-1,4-diol has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 1,4-Diphenylbut-2-yne-1,4-diol has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
未来方向
There are several potential future directions for research on 1,4-Diphenylbut-2-yne-1,4-diol. One area of interest is the development of 1,4-Diphenylbut-2-yne-1,4-diol-based fluorescent probes for the detection of metal ions. Another potential direction is the exploration of 1,4-Diphenylbut-2-yne-1,4-diol's potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 1,4-Diphenylbut-2-yne-1,4-diol and its potential applications in the treatment of various diseases.
合成方法
1,4-Diphenylbut-2-yne-1,4-diol can be synthesized through various methods, including the reaction of 1,4-diphenylbut-2-yne with a strong base, such as sodium hydride, in the presence of a solvent. This reaction yields 1,4-Diphenylbut-2-yne-1,4-diol as a white crystalline solid. Other methods of synthesis include the reaction of 1,4-diphenylbut-2-yne with a palladium catalyst and the reaction of 1,4-diphenylbut-2-yne with a copper catalyst.
科学研究应用
1,4-Diphenylbut-2-yne-1,4-diol has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment. 1,4-Diphenylbut-2-yne-1,4-diol has also been studied for its anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases. Additionally, 1,4-Diphenylbut-2-yne-1,4-diol has been shown to have potential as a fluorescent probe for the detection of metal ions.
属性
CAS 编号 |
4482-17-1 |
|---|---|
产品名称 |
1,4-Diphenylbut-2-yne-1,4-diol |
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
1,4-diphenylbut-2-yne-1,4-diol |
InChI |
InChI=1S/C16H14O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H |
InChI 键 |
JYKDEDMACOKPEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |
其他 CAS 编号 |
4482-17-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



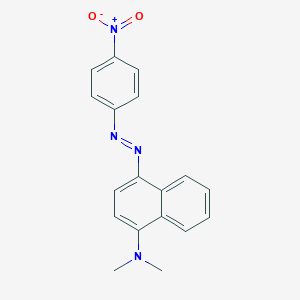
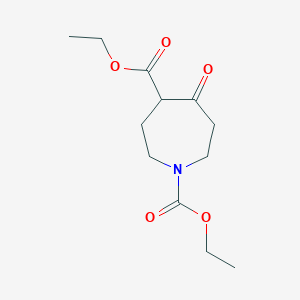
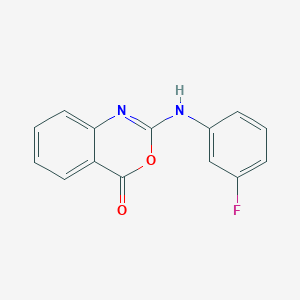
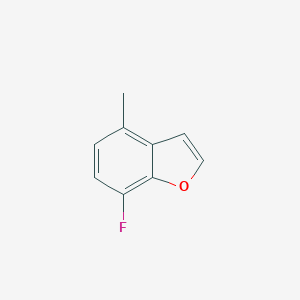
![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)

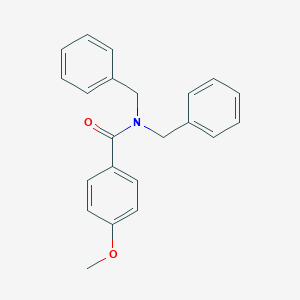
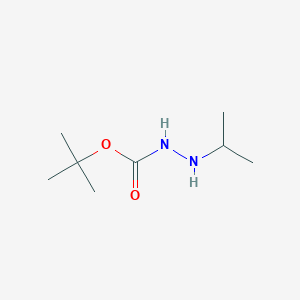
![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)
![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)
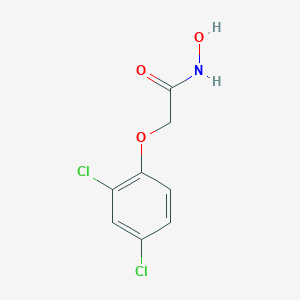
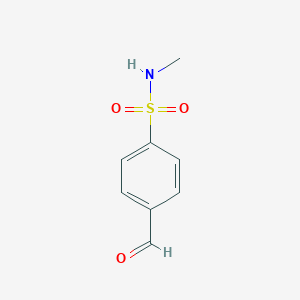
![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)
![3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B177057.png)